

physical and chemical properties of 3-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-2-phenylpyridine

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An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-2-phenylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-phenylpyridine (CAS No. 10273-90-2) is a substituted pyridine derivative that serves as a crucial structural motif and versatile synthetic intermediate in medicinal chemistry and materials science. Its unique arrangement of a phenyl group and a methyl group on the pyridine core imparts a distinct set of physical and chemical properties that are leveraged in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and agrochemicals.^{[1][2][3]} This guide provides a comprehensive technical overview of its core properties, spectroscopic profile, chemical reactivity, and established synthetic protocols. The content herein is structured to deliver not just data, but also field-proven insights into the practical application and handling of this important heterocyclic compound.

Compound Identification and Structure

Proper identification is the cornerstone of any chemical workflow. **3-Methyl-2-phenylpyridine** is unambiguously defined by the following identifiers and structural representation.

Identifier	Value	Source(s)
CAS Number	10273-90-2	[1][2]
Molecular Formula	C ₁₂ H ₁₁ N	[1][2][4]
Molecular Weight	169.22 g/mol	[1][5]
IUPAC Name	3-methyl-2-phenylpyridine	[5]
Common Synonyms	2-Phenyl-3-methylpyridine, 2-Phenyl-3-picoline, 2-Phenyl-β-picoline	[2]
InChI Key	BJATUPPYBZHEIO-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>CC1=C(N=CC=C1)C2=CC=CC=C2</chem>	[5]

Molecular Structure: The structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a methyl group. The steric interaction between these adjacent substituents influences the molecule's conformation and reactivity.

Caption: 2D Structure of **3-Methyl-2-phenylpyridine**.

Physical Properties

The physical state and bulk properties of a compound dictate its handling, storage, and application in various reaction conditions. **3-Methyl-2-phenylpyridine** is typically supplied as a liquid.

Property	Value	Comments	Source(s)
Appearance	Colorless to pale yellow or brown liquid	Color may depend on purity and age.	[1][2][4]
Boiling Point	148 - 148.5 °C at 16 mmHg (Torr)	The reduced pressure boiling point indicates it is a relatively high-boiling compound.	[1][6]
Density	~1.065 g/cm ³ at 20 °C	Denser than water.	[1][6]
Solubility	More hydrophobic than unsubstituted pyridine.	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.	[2]
pKa	Data not readily available.	For context, the pKa of the conjugate acid of the related 3-methylpyridine is ~5.6. The electron-withdrawing phenyl group at the 2-position is expected to decrease the basicity of the pyridine nitrogen slightly.	

Spectroscopic Profile

Spectroscopic data is critical for quality control and structural confirmation. The following tables summarize the key spectral features of **3-Methyl-2-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source(s)
8.56	d, J = 3.6 Hz	1H	H6 (Pyridine)	[7]
7.60	d, J = 7.6 Hz	1H	H4 (Pyridine)	[7]
7.58 – 7.52	m	2H	Phenyl H	[7]
7.51 – 7.45	m	2H	Phenyl H	[7]
7.44 – 7.38	m	1H	Phenyl H	[7]
7.20	dd, J = 7.6, 4.8 Hz	1H	H5 (Pyridine)	[7]

| 2.38 | s | 3H | $-\text{CH}_3$ |[7] |

^{13}C NMR (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment	Source(s)
158.6	C2 (Pyridine)	[7]
146.9	C6 (Pyridine)	[7]
140.5	C4 (Pyridine)	[7]
138.4	Phenyl C (quaternary)	[7]
130.7	C3 (Pyridine)	[7]
128.9	Phenyl CH	[7]
128.1	Phenyl CH	[7]
127.8	Phenyl CH	[7]
122.0	C5 (Pyridine)	[7]

| 20.0 | -CH₃ |[7] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic (Pyridine & Phenyl)
3000 - 2850	C-H Stretch	Alkyl (-CH ₃)
1600 - 1580	C=C / C=N Stretch	Aromatic Ring
1500 - 1400	C=C / C=N Stretch	Aromatic Ring
900 - 675	C-H Bend (out-of-plane)	Aromatic

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns useful for structural elucidation.

m/z	Ion	Interpretation	Source(s)
169	[M] ⁺	Molecular Ion	[5]
168	[M-H] ⁺	Loss of a hydrogen radical, common in aromatic systems.	[5]
154	[M-CH ₃] ⁺	Loss of the methyl radical, a common and favorable fragmentation.	

Chemical Properties and Reactivity

The utility of **3-Methyl-2-phenylpyridine** as a synthetic intermediate stems from its distinct reactivity profile.[1]

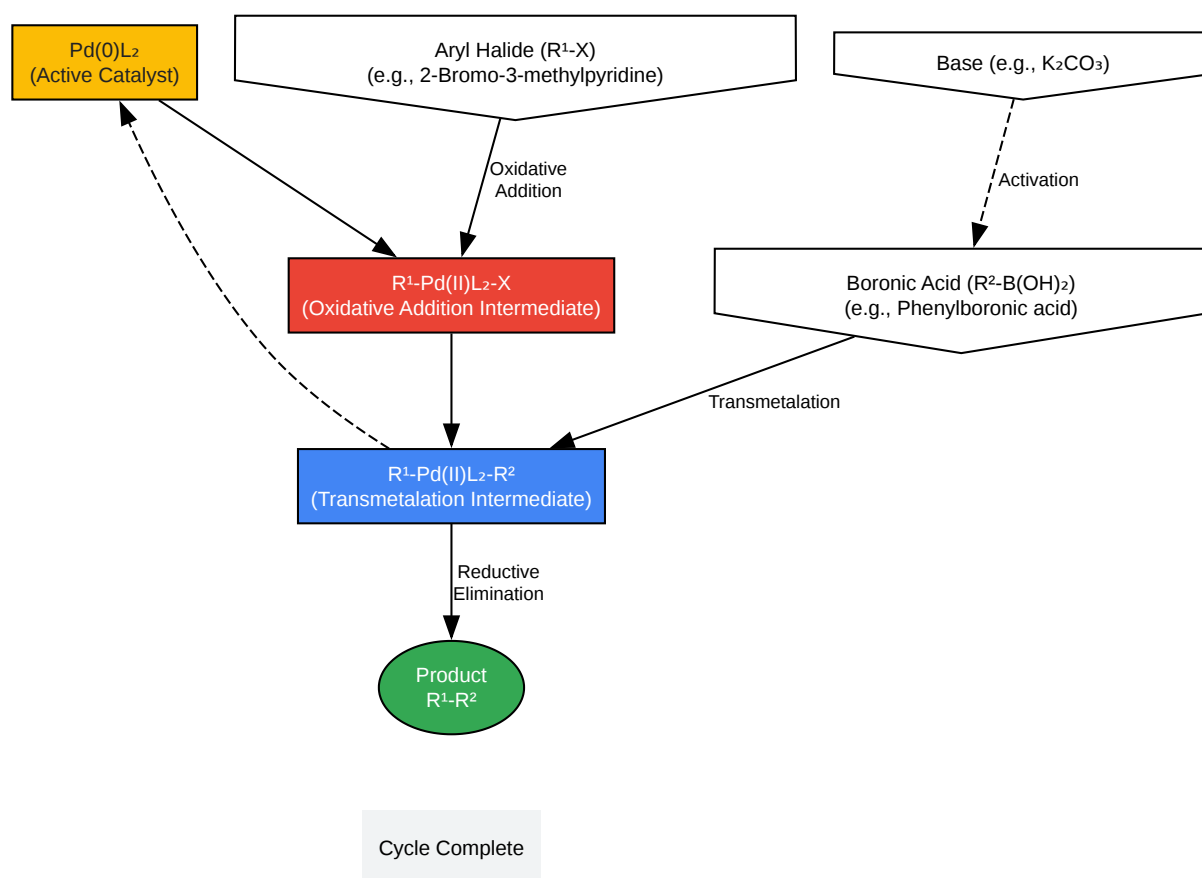
- **Basicity:** The lone pair of electrons on the pyridine nitrogen atom imparts basic character, allowing it to act as a ligand or be protonated. Its basicity is slightly attenuated by the adjacent phenyl group.
- **Aromaticity:** Both the pyridine and phenyl rings are aromatic, making them susceptible to electrophilic substitution reactions. The substitution pattern is directed by the existing groups.
- **C-H Activation:** The phenyl ring, in particular, is a substrate for transition metal-catalyzed C-H activation reactions, allowing for the regioselective introduction of new functional groups at the ortho position of the phenyl ring.[8][9] This is a powerful tool in modern synthetic chemistry for creating complex molecules efficiently.
- **Versatility as an Intermediate:** The structure allows for a wide range of modifications, including electrophilic substitutions, nucleophilic additions, and metal-catalyzed cross-coupling reactions, making it a valuable building block for APIs.[1][2]

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for synthesizing **3-Methyl-2-phenylpyridine** and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.

Catalytic Cycle

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields. The base activates the boronic acid, facilitating the key transmetalation step.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Example Experimental Protocol

This protocol describes a representative synthesis of a substituted 2-phenyl-3-methylpyridine derivative. The choice of anhydrous solvents and an inert atmosphere is paramount to prevent catalyst deactivation and side reactions.

Synthesis of **3-Methyl-2-phenylpyridine** from 2-Bromo-3-methylpyridine and Phenylboronic Acid

- **Vessel Preparation:** An oven-dried Schlenk flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., Nitrogen or Argon). This step is crucial to exclude oxygen and moisture, which can degrade the catalyst and boronic acid.
- **Reagent Addition:** To the flask, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv.). The excess boronic acid ensures complete consumption of the halide, while the base is essential for the catalytic cycle.
- **Catalyst Addition:** Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($Pd(dppf)Cl_2$, 0.03 mmol, 3 mol%). The dppf ligand provides stability and enhances the catalytic activity.
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-Dioxane (4 mL) and Water (1 mL). The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction.
- **Reaction:** Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. This removes the inorganic salts and water-soluble impurities.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), filter, and concentrate the solvent under reduced pressure. The resulting crude product is

then purified by flash column chromatography on silica gel to yield the pure **3-Methyl-2-phenylpyridine**.^[3]

Applications in Research and Drug Development

3-Methyl-2-phenylpyridine is not typically an end-product but rather a high-value scaffold. Its derivatives are prominent in several areas of research.

- **Privileged Scaffold in Medicinal Chemistry:** The phenylpyridine motif is considered a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. Derivatives have shown promise in developing treatments for cancer, inflammatory disorders, and neurodegenerative conditions.^[10]
- **Anticancer Research:** Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and Hep-G2, with reported IC₅₀ values in the micromolar range.^[2] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization.
- **Agrochemicals:** The structural features of **3-Methyl-2-phenylpyridine** are also incorporated into the design of novel pesticides and herbicides.^[2]

Safety and Handling

As a research chemical, **3-Methyl-2-phenylpyridine** must be handled with appropriate precautions in a well-ventilated fume hood.

- **GHS Hazard Statements:**
 - H302: Harmful if swallowed.^[5]
 - H315: Causes skin irritation.^[5]
 - H318: Causes serious eye damage.^[5]
 - H335: May cause respiratory irritation.^[5]
- **Personal Protective Equipment (PPE):** Wear safety goggles, chemical-resistant gloves, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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- To cite this document: BenchChem. [physical and chemical properties of 3-Methyl-2-phenylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078825#physical-and-chemical-properties-of-3-methyl-2-phenylpyridine]

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